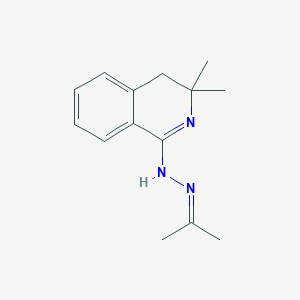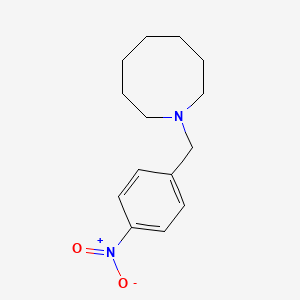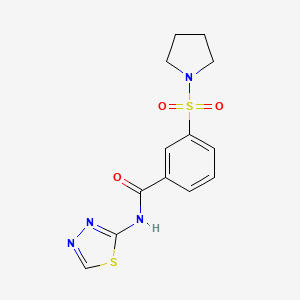
2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound belongs to the class of quinoline derivatives and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting various enzymes and signaling pathways involved in the progression of diseases. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity.
Biochemical and physiological effects:
Studies have shown that 2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to possess antimicrobial activity against various bacterial and fungal strains. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide in lab experiments is its broad spectrum of biological activities. This compound has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making it a versatile tool for studying various diseases. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide. One potential area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential application in the treatment of various diseases. Finally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide involves the reaction of 3-methylbenzenamine with 2-chloroacetyl chloride to form 2-(3-methylphenyl)-N-(2-chloroacetyl)aniline. This intermediate is then reacted with thiosemicarbazide to form 2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)acetohydrazide. Finally, the reaction of this compound with 4-chloroquinoline-3-carboxylic acid yields 2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has been extensively studied for its potential application in the treatment of various diseases. It has been found to exhibit significant anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been found to possess antimicrobial activity against various bacterial and fungal strains. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-5-4-6-14(11-13)18-12-16(15-7-2-3-8-17(15)22-18)19(24)23-20-21-9-10-25-20/h2-12H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHOVCXFUYVZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(2-hydroxyethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5686813.png)

![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5686829.png)

![2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5686839.png)
![(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5686855.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B5686859.png)
![2-{[3-cyclopentyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5686866.png)
![2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5686867.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5686902.png)
